molecular formula C12H15F3N2 B1318031 4-Piperidin-1-YL-2-(trifluoromethyl)aniline CAS No. 954260-57-2

4-Piperidin-1-YL-2-(trifluoromethyl)aniline

Cat. No.: B1318031
CAS No.: 954260-57-2
M. Wt: 244.26 g/mol
InChI Key: ZFWRQDUMELCURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-1-YL-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H15F3N2 and a molecular weight of 244.26 g/mol This compound features a piperidine ring attached to an aniline moiety, which is further substituted with a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

4-Piperidin-1-YL-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, thereby altering the metabolic state of the cell. Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. This compound can affect the levels of various metabolites, leading to changes in cellular metabolism. The specific metabolic pathways affected by this compound depend on the cell type and the experimental conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives and piperidine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing the compound’s reactivity.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane (CH2Cl2) or ethanol (C2H5OH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Piperidin-1-YL-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 4-(Piperidin-1-ylmethyl)aniline
  • 1-(3-(Piperidin-4-yl)benzyl)piperidine
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Comparison: 4-Piperidin-1-YL-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl substitution .

Properties

IUPAC Name

4-piperidin-1-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(4-5-11(10)16)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWRQDUMELCURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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